2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- is an organic compound belonging to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with hydroxyethoxy, methyl, and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.
Substitution Reactions: The precursor undergoes substitution reactions to introduce the hydroxyethoxy and methyl groups.
Phenylethenyl Group Introduction: The phenylethenyl group is introduced through a coupling reaction, often using reagents like triflic anhydride and Boc anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyethoxy and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
131194-19-9 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[(Z)-2-phenylethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O4/c1-12-14(8-7-13-5-3-2-4-6-13)18(11-22-10-9-19)16(21)17-15(12)20/h2-8,19H,9-11H2,1H3,(H,17,20,21)/b8-7- |
InChI Key |
GRMHFNIUCCXKAG-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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